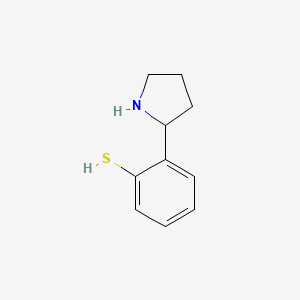

2-(2-Pyrrolidinyl)benzenethiol

Description

2-(2-Pyrrolidinyl)benzenethiol is a sulfur-containing aromatic compound featuring a pyrrolidine ring (a five-membered cyclic amine) attached to the benzene ring via a thiol (-SH) group. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, catalysis, and pharmaceutical research. 39, ) highlight the synthetic versatility of pyrrolidine-thiol hybrids. The pyrrolidine moiety enhances basicity and hydrogen-bonding capacity, which can influence reactivity in metal-catalyzed reactions or biological interactions .

Properties

IUPAC Name |

2-pyrrolidin-2-ylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c12-10-6-2-1-4-8(10)9-5-3-7-11-9/h1-2,4,6,9,11-12H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQAEXBVEXZGCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyrrolidinyl)benzenethiol typically involves the formation of the pyrrolidine ring followed by its attachment to the benzenethiol group. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which forms the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyrrolidinyl)benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolates.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiolates.

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-(2-Pyrrolidinyl)benzenethiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in drug discovery.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(2-Pyrrolidinyl)benzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity to these targets, leading to various biological effects. The compound may modulate specific pathways, such as inhibiting enzyme activity or altering signal transduction processes .

Comparison with Similar Compounds

Structural and Electronic Features

a) 2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol

- Structure : Contains a dihydroimidazole ring instead of pyrrolidine.

- Properties : The imidazole ring introduces aromaticity and dual hydrogen-bonding sites (NH groups), increasing polarity compared to pyrrolidine. This enhances its utility in coordination chemistry and as a ligand in metal complexes .

- Applications : Widely used in pharmaceutical synthesis and as a research chemical for studying antimicrobial activity and DNA interactions .

b) 2-(Phenylamino)benzenethiol

- Structure: Substitutes pyrrolidine with a phenylamino (-NHPh) group.

- Properties: The electron-donating amino group increases electron density on the benzene ring, altering reactivity in electrophilic substitution reactions. This compound exhibits a higher topological polar surface area (13 Ų) compared to pyrrolidinyl analogs, affecting solubility and bioavailability .

c) 2-Ethylbenzenethiol and 2-tert-Butylbenzenethiol

- Structure : Alkyl substituents (ethyl or tert-butyl) replace the pyrrolidine ring.

- Properties : Alkyl groups increase lipophilicity, enhancing membrane permeability but reducing water solubility. These compounds are commonly used as intermediates in organic synthesis and industrial applications .

d) 3-((2-Methylpiperidin-1-yl)methyl)benzenethiol

- Structure : Features a piperidine ring (six-membered cyclic amine) instead of pyrrolidine.

Electronic and Spectroscopic Properties

- Surface-Enhanced Raman Scattering (SERS) : Pyrrolidinyl and thiol groups enable strong adsorption on metal surfaces (e.g., Ag, Au), enhancing Raman signals by up to 10⁶-fold. This property is exploited in sensing and catalytic studies .

- Comparative Reactivity : Pyrrolidine’s cyclic amine stabilizes charge transfer in metal complexes more effectively than imidazole or aniline derivatives, as seen in antimicrobial Schiff base complexes .

Biological Activity

2-(2-Pyrrolidinyl)benzenethiol, a compound characterized by its unique structural features combining a pyrrolidine ring and a benzenethiol moiety, has garnered interest in various fields of biological research. This article explores its biological activity, including antimicrobial and anticancer properties, alongside its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is known for its versatility in chemical reactions, which include:

- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction : The compound can be reduced to yield thiolates.

- Substitution : The aromatic ring is capable of undergoing electrophilic substitution reactions such as halogenation or nitration.

Table 1: Common Reactions of this compound

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Disulfides, sulfonic acids | Hydrogen peroxide, potassium permanganate |

| Reduction | Thiolates | Lithium aluminum hydride, sodium borohydride |

| Substitution | Halogenated or nitrated derivatives | Bromine, nitric acid |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Its mechanism involves the inhibition of metallo-β-lactamases (MBLs), which are enzymes produced by multidrug-resistant bacteria. By mimicking the structure of β-lactam antibiotics, this compound has shown potential in restoring the efficacy of these antibiotics against MBL-producing pathogens .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Research suggests that the compound may modulate specific signaling pathways involved in cancer cell proliferation and apoptosis. The pyrrolidine ring enhances binding affinity to certain molecular targets, which may lead to the inhibition of tumor growth .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for various enzymes, particularly those involved in bacterial resistance mechanisms.

- Signal Transduction Modulation : It may alter signal transduction pathways by affecting receptor binding and activity.

Case Studies

- Inhibition of Metallo-β-lactamases : A study demonstrated that this compound effectively inhibited B1 MBLs, enhancing the activity of carbapenem antibiotics against resistant bacterial strains. This was evidenced by in vitro assays showing significant reductions in bacterial growth when treated with the compound alongside traditional antibiotics .

- Anticancer Efficacy : Another investigation focused on the anticancer properties of this compound revealed that it induced apoptosis in various cancer cell lines. The study noted that treatment led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.